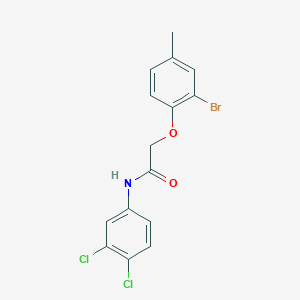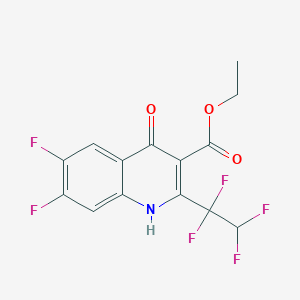
1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
Overview
Description
1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide, also known as BAY-678, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been reported to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is its high potency and selectivity for its target enzymes and signaling pathways. This makes it an attractive candidate for drug development. However, one of the limitations of 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide.
Future Directions
There are several future directions for the research and development of 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide. One potential application is its use as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the efficacy of 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide in combination with other anti-cancer drugs for the treatment of various types of cancer. Finally, the development of novel drug delivery systems for 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide could potentially overcome its poor solubility and improve its therapeutic efficacy.
In conclusion, 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a promising compound with potential therapeutic applications in various diseases. Its high potency and selectivity for its target enzymes and signaling pathways make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic efficacy.
Scientific Research Applications
1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has also been reported to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has been studied for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
1-(3-iodobenzoyl)-N-(2-methoxyphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O3/c1-25-16-8-3-2-7-14(16)20-17(23)15-9-10-22(21-15)18(24)12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODLBHUXBVUPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-iodophenyl)carbonyl]-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3741121.png)


![isopropyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate](/img/structure/B3741150.png)
![5-(4-methylphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3741155.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B3741158.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3741165.png)
![4-bromo-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B3741174.png)
![N-{[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide](/img/structure/B3741175.png)
![N-1,3-benzodioxol-5-yl-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741176.png)
![2-[3-(4-tert-butylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3741185.png)
![3-ethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741189.png)
![N-(3-chloro-4-fluorophenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741191.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3741192.png)